molecular formula C18H23N5O4 B2538606 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide CAS No. 1021115-87-6

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No. B2538606
CAS RN: 1021115-87-6
M. Wt: 373.413
InChI Key: BJOWVXHOSDXMGU-UHFFFAOYSA-N
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Description

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide, also known as PDP or PDP-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including neuroscience and pharmacology.

Scientific Research Applications

Analogous Compounds and Their Applications

  • Synthetic Pathways and Heterocyclic Derivatives

    • Compounds with structures resembling 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide have been synthesized for the development of novel heterocyclic compounds, demonstrating potential anti-inflammatory and analgesic activities. Such synthetic pathways could be valuable in the design of new therapeutic agents (Abu‐Hashem et al., 2020).
  • Polyamide Synthesis

    • Research on polyamides containing pyrimidine units, akin to the pyrimidinyl component in the target compound, has been explored. These polyamides, due to their unique structural features, have applications in materials science, potentially offering novel properties for biomaterials and nanotechnology applications (Hattori & Kinoshita, 1979).
  • Anticancer Research

    • Analogous compounds with piperazine and pyrimidine components have been investigated for their anticancer properties, including apoptosis induction in cancer cells and interactions with specific cellular targets, suggesting potential applications in cancer research and therapy (Lee et al., 2013).
  • Fluorescent Ligands for Receptor Studies

    • Piperazine derivatives have been synthesized as fluorescent ligands for 5-HT1A receptors, providing tools for studying receptor distribution and function in neurobiological research. This approach could be adapted for compounds with similar structural motifs to investigate various neurological pathways and disorders (Lacivita et al., 2009).

properties

IUPAC Name

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-25-14-6-4-5-13(11-14)19-18(24)23-9-7-22(8-10-23)15-12-16(26-2)21-17(20-15)27-3/h4-6,11-12H,7-10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOWVXHOSDXMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

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